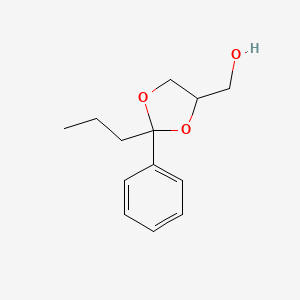
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C10H12O3. It is a member of the dioxolane family, characterized by a dioxolane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol can be synthesized through the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically involves a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being around 1.5 grams. The reaction is carried out for approximately 4 hours, and the product is isolated using a mixture of toluene and ligroin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include benzaldehyde, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and resins, enhancing their properties such as antioxidant performance and heat resistance
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets. The dioxolane ring structure allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane-4-methanol: A closely related compound with similar structural features.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another dioxolane derivative with different substituents.
2-Ethyl-4-methyl-1,3-dioxolane: A dioxolane compound with ethyl and methyl groups.
Uniqueness
2-Phenyl-2-propyl-1,3-dioxolane-4-methanol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to act as a protecting group and its potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
4379-22-0 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2-phenyl-2-propyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C13H18O3/c1-2-8-13(11-6-4-3-5-7-11)15-10-12(9-14)16-13/h3-7,12,14H,2,8-10H2,1H3 |
InChI Key |
WTRULDHVZHPDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCC(O1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


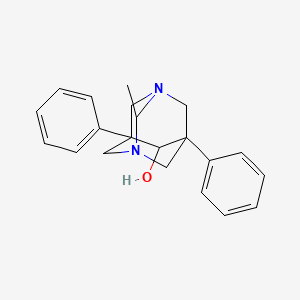
![5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14176468.png)
![(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14176469.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
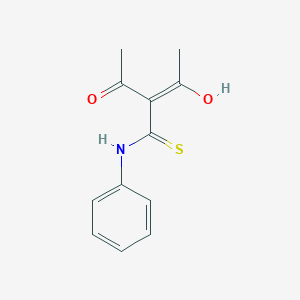
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)

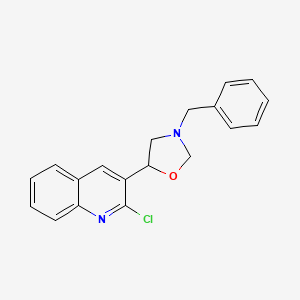

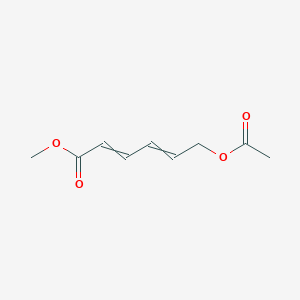
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
